1,6-Dimethoxyhexane

Toxicology Reproductive Toxicology Fuel Additive Safety

1,6-Dimethoxyhexane (DMH) is a C8 dialkyl ether with terminal methoxy groups on a linear six-carbon chain, classified as a protected form of 1,6-hexanediol. It is a colorless to almost colorless liquid with a density of 0.851 g/mL at 25°C and a boiling point of 182-183°C.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 13179-98-1
Cat. No. B077691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethoxyhexane
CAS13179-98-1
Synonyms1,6-dimethoxyhexane
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCOCCCCCCOC
InChIInChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3
InChIKeyGZHQUHIMIVEQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethoxyhexane (CAS 13179-98-1): Baseline Overview and Procurement Context


1,6-Dimethoxyhexane (DMH) is a C8 dialkyl ether with terminal methoxy groups on a linear six-carbon chain, classified as a protected form of 1,6-hexanediol . It is a colorless to almost colorless liquid with a density of 0.851 g/mL at 25°C and a boiling point of 182-183°C . DMH serves as a versatile synthetic building block in organic synthesis, particularly in applications requiring a stable, non-reactive hydrocarbon scaffold with terminal ether functionalities [1]. Its primary research applications include use as a protected diol equivalent, a solvent or co-solvent in battery electrolytes (via fluorinated derivatives), and as a subject of toxicological investigations due to its selective testicular toxicity profile [2].

Why Generic Substitution Fails: Critical Differentiation of 1,6-Dimethoxyhexane from Aliphatic Ether Analogs


Generic substitution among aliphatic ethers is not feasible due to compound-specific biological and physicochemical profiles. 1,6-Dimethoxyhexane (DMH) exhibits a unique combination of selective testicular toxicity, metabolic activation to 2-methoxyacetic acid (MAA), and conformational behavior that distinguishes it from structurally similar ethers such as 1,4-diethoxybutane (DEB), pentyl ether (PE), butyl ether (BE), ethyl hexyl ether (EHxE), and methyl heptyl ether (MHpE) [1]. While many aliphatic ethers are relatively inert, DMH demonstrates quantifiable, reproducible toxicity to specific spermatogenic stages in rodent models, a property not shared by its closest analogs at equivalent doses [2]. This differential toxicity, coupled with its distinct conformational preferences in nematic phases [3], underscores the impossibility of substituting DMH with generic aliphatic ethers in applications requiring its precise chemical behavior—whether for mechanistic toxicology studies, synthetic methodology development, or battery electrolyte design.

Quantitative Evidence Guide: 1,6-Dimethoxyhexane Differentiation from Aliphatic Ether Analogs


Testicular Toxicity Selectivity: DMH vs. Structurally Similar Aliphatic Ethers

In a 4-week oral gavage study in male Sprague-Dawley rats, 1,6-dimethoxyhexane (DMH) administered at 200 mg/kg/day induced significant reductions in relative testis weight and thymus weight, whereas butyl ether (BE), ethyl hexyl ether (EHxE), and methyl heptyl ether (MHpE) at the same dose level produced no such effects [1]. Microscopic examination confirmed seminiferous tubule degeneration and reduced epididymal sperm density exclusively in the DMH group, not in animals receiving the other three ethers [1].

Toxicology Reproductive Toxicology Fuel Additive Safety

Urinary Biomarker of Testicular Injury: DMH-Specific Elevation of Creatine/Creatinine Ratio

In the same 4-week oral toxicity study, the urinary creatine/creatinine ratio—a sensitive indicator of testicular damage—was markedly elevated in DMH-treated rats but remained unchanged in animals treated with BE, EHxE, or MHpE at the identical dose (200 mg/kg) [1].

Toxicology Biomarkers Renal and Reproductive Toxicity

Metabolic Activation to 2-Methoxyacetic Acid (MAA): A DMH-Specific Pathway

Following DMH administration, high concentrations of 2-methoxyacetic acid (MAA)—a known testicular and developmental toxin—were detected in urine and plasma, whereas no MAA was detected in animals treated with high doses of BE, EHxE, or MHpE [1]. This indicates a unique metabolic fate for DMH among these aliphatic ethers.

Metabolism Toxicokinetics Reproductive Toxicology

Conformational Characteristics in Nematic Liquid Crystals: DMH vs. n-Decane

2H NMR studies of perdeuterated 1,6-dimethoxyhexane (DMH) dissolved in the nematic liquid crystal 4′-methoxybenzylidene-4-n-butylaniline (MBBA) revealed that DMH retains its intrinsic conformational preferences, with a comparatively large gauche fraction at the OC-CC bond [1]. In contrast, n-decane exhibits different conformational behavior in the same nematic environment.

Polymer Physics Liquid Crystals NMR Spectroscopy

Synthetic Utility as a Protected 1,6-Hexanediol Equivalent

1,6-Dimethoxyhexane functions as a robust, protected form of 1,6-hexanediol, enabling selective transformations on the hydrocarbon chain without interference from the terminal oxygen functionalities . The methoxy groups act as stable protecting groups that can be removed under acidic conditions to regenerate the diol.

Organic Synthesis Protecting Groups Building Blocks

Electrolyte Solvent Performance: Fluorinated DMH Derivative (FDMH) vs. Conventional Ether Solvents

Fluorinated 1,6-dimethoxyhexane (FDMH), derived from the DMH scaffold, when used as a co-solvent with 1,2-dimethoxyethane (DME) and 1 m LiFSI, enabled high Li-metal Coulombic efficiency (99.5%) and oxidative stability up to 6 V [1]. In contrast, conventional ether-based electrolytes typically exhibit lower oxidative stability and inferior cycling performance.

Battery Electrolytes Lithium Metal Batteries Fluorinated Solvents

Optimal Research and Industrial Application Scenarios for 1,6-Dimethoxyhexane (CAS 13179-98-1)


Mechanistic Reproductive Toxicology Studies

Due to its unique, selective testicular toxicity and metabolic activation to 2-methoxyacetic acid (MAA) [1], 1,6-dimethoxyhexane is an ideal tool compound for investigating germ cell apoptosis pathways, spermatogenesis disruption, and MAA-mediated reproductive toxicity. Its distinct toxicological profile relative to other aliphatic ethers [2] ensures that observed effects are compound-specific rather than class-wide, enabling precise mechanistic dissection.

Protected Diol Synthon in Complex Organic Synthesis

As a stable, protected equivalent of 1,6-hexanediol , DMH is employed in multi-step synthetic sequences where the terminal hydroxyls must remain inert. This allows chemists to perform selective functionalizations (e.g., halogenation, alkylation, oxidation) on the C6 chain, followed by deprotection to yield 1,6-hexanediol derivatives. This strategy is particularly valuable in the synthesis of macrocycles, polymers, and bioactive molecules requiring precise spatial control.

Conformational Probes in Liquid Crystal and Polymer Physics

The distinct conformational behavior of DMH in nematic liquid crystalline environments, characterized by a relatively large gauche fraction at the OC-CC bond [3], makes it a useful model compound for studying chain flexibility and ordering in anisotropic media. Researchers in polymer physics and materials science can leverage DMH's ether-terminated linear structure to benchmark theoretical models (e.g., rotational isomeric state schemes) against experimental 2H NMR data.

Precursor for High-Performance Fluorinated Battery Electrolyte Solvents

The DMH scaffold serves as the starting point for synthesizing fluorinated derivatives (e.g., FDMH) that exhibit exceptional oxidative stability (up to 6 V) and enable high Coulombic efficiency (99.5%) in Li-metal batteries [4]. For battery researchers, procuring DMH is the first step toward accessing these advanced electrolyte components, which are critical for next-generation high-voltage, long-cycle-life lithium metal cells.

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